molecular formula C39H52N2O4S B1513016 Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate CAS No. 26988-59-0

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate

Cat. No.: B1513016
CAS No.: 26988-59-0
M. Wt: 644.9 g/mol
InChI Key: XIKHCNDMEGATRK-BQAIUKQQSA-N
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Description

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO4S.C12H23N/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30);11-13H,1-10H2/t23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKHCNDMEGATRK-BQAIUKQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H52N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856292
Record name N-(tert-Butoxycarbonyl)-S-(triphenylmethyl)-L-cysteine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26988-59-0
Record name N-(tert-Butoxycarbonyl)-S-(triphenylmethyl)-L-cysteine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

  • CAS Number: 26988-59-0
  • Molecular Formula: C23H42N2O4S
  • Molecular Weight: 410.59 g/mol
  • Boiling Point: Not available
  • Hydrogen Bond Acceptors: 5
  • Hydrogen Bond Donors: 3
  • Log P (Octanol-Water Partition Coefficient): Indicates high lipophilicity, which can influence absorption and bioactivity .

Antimicrobial Activity

Research indicates that compounds related to Dicyclohexylamine exhibit varying degrees of antimicrobial activity. For instance, studies have shown that derivatives of similar structures possess significant antibacterial effects against both gram-positive bacteria and mycobacterial strains. The activity was assessed using standard microbiological techniques, and some derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Cytotoxicity

The cytotoxic profiles of Dicyclohexylamine derivatives have been evaluated against various cancer cell lines. The results indicate that certain derivatives exhibit selective cytotoxicity, sparing primary mammalian cells while effectively inducing apoptosis in cancer cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Structure-Activity Relationship (SAR)

The biological activity of Dicyclohexylamine can be influenced by its structural components. The presence of the tert-butoxycarbonyl group and the tritylthio moiety has been associated with enhanced lipophilicity and biological activity, suggesting a potential pathway for optimizing drug design through structural modifications .

Table 1: Biological Activity of Dicyclohexylamine Derivatives

Compound NameAntimicrobial ActivityCytotoxicityRemarks
Compound AActive against MRSALowPromising candidate for further development
Compound BInactiveModerateRequires structural modification
Compound CActive against E. faecalisHighSelective towards cancer cells
PropertyValue
Molecular Weight410.59 g/mol
Log PHigh
H-bond Acceptors5
H-bond Donors3

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of Dicyclohexylamine derivatives against clinical isolates of MRSA. The results demonstrated that certain compounds displayed comparable efficacy to traditional antibiotics like ampicillin and rifampicin, highlighting their potential as alternative therapeutic agents .

Case Study 2: Cancer Cell Line Testing

In vitro studies on the cytotoxic effects of Dicyclohexylamine derivatives showed significant apoptotic effects on pancreatic cancer cell lines. The mechanism was linked to the activation of apoptotic signaling pathways, suggesting that these compounds could serve as lead candidates for anticancer drug development .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate
  • CAS No.: 26988-59-0
  • Molecular Formula: C27H29NO4S·C12H23N
  • Molecular Weight : 644.906 g/mol .

Structural Features :

  • Contains a tert-butoxycarbonyl (Boc) group for amine protection and a tritylthio (triphenylmethylthio) group as a sterically bulky substituent.
  • The dicyclohexylamine (DCHA) counterion enhances solubility in organic solvents.

Comparison with Structural Analogs

Key Structural Variations

The compound belongs to a family of Boc-protected amino acid derivatives with diverse side chains and stereochemical configurations. Below is a comparative analysis:

Compound Substituent Molecular Formula Molecular Weight (g/mol) CAS No. Purity Key Properties
This compound Tritylthio (C19H15S) C27H29NO4S·C12H23N 644.91 26988-59-0 N/A High steric bulk; potential for thiol protection
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate Furan-2-yl C24H40N2O5 436.58 331730-09-7 95% Moderate solubility in DMSO; H315/H319 hazards
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(3-chloro-4-hydroxyphenyl)propanoate 3-Chloro-4-hydroxyphenyl C26H41ClN2O5 497.07 1447710-67-9 N/A Polar substituent; potential for hydrogen bonding
Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate Allyloxycarbonyl C24H43N3O6 469.61 204197-26-2 N/A Dual Boc/allyloxy protection; used in iterative peptide coupling
Dicyclohexylamine (R)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate Benzyloxycarbonyl (Z group) C28H45N3O6 519.67 81306-94-7 95% Classic Z-group protection; H302/H315/H319 hazards
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoate Thiophen-3-yl C24H40N2O4S 452.66 226880-86-0 N/A Thioether linkage; aromatic sulfur enhances electronic properties

Substituent Effects on Properties

  • Steric Bulk : The tritylthio group in the main compound provides exceptional steric hindrance, making it suitable for selective thiol protection. In contrast, furan-2-yl or thiophen-3-yl groups are smaller, enabling faster reaction kinetics .
  • Solubility : Compounds with polar substituents (e.g., 3-chloro-4-hydroxyphenyl) exhibit higher solubility in polar aprotic solvents. The tritylthio derivative likely has lower solubility due to its hydrophobic triphenylmethyl group .
  • Reactivity: Allyloxycarbonyl and benzyloxycarbonyl groups offer orthogonal deprotection pathways (e.g., Pd-catalyzed for allyl, hydrogenolysis for Z-group), whereas the tritylthio group requires acidic conditions .

Preparation Methods

Protection of the Amino Acid

  • The starting material is often L-cysteine or its derivatives.
  • The amino group is protected using the tert-butoxycarbonyl (Boc) group by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate.
  • The thiol group of cysteine is protected by tritylation, i.e., attachment of the triphenylmethyl (trityl) protecting group, to prevent unwanted side reactions during subsequent steps.

Formation of the Boc-Cys(Trt)-OH Intermediate

  • The Boc-protected amino acid with trityl-protected thiol is isolated as a pure intermediate.
  • Purification techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) are employed to achieve high purity (typically >95%).

Salt Formation with Dicyclohexylamine

  • The Boc-Cys(Trt)-OH intermediate is reacted with dicyclohexylamine to form the corresponding dicyclohexylamine salt.
  • This salt formation improves the compound’s stability and handling properties.
  • The reaction is typically carried out in an appropriate solvent under controlled temperature conditions, followed by isolation of the salt via crystallization or precipitation.

Purification and Characterization

  • The final product is purified to a high degree of purity (≥95%) using chromatographic techniques.
  • Characterization is performed using spectroscopic methods (NMR, IR), mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Reaction Conditions and Yields

Step Reagents and Conditions Yield (%) Notes
Amino group Boc protection Boc2O, NaHCO3, THF/water, 0°C to RT, 8 h ~85-90 Mild conditions preserve stereochemistry
Thiol group tritylation Triphenylmethyl chloride, base, organic solvent ~80-90 Protects thiol from oxidation
Salt formation with DCHA Dicyclohexylamine, solvent (e.g., ethyl acetate) 90+ Forms stable crystalline salt
Purification (RP-HPLC) C18 column, gradient elution with aqueous acetonitrile + formic acid 95+ High purity product

Note: Specific solvents and temperatures may vary depending on scale and equipment.

Research Findings and Optimization

  • The Boc protection step is critical and must be carefully controlled to avoid racemization of the chiral center.
  • Trityl protection of the thiol group is preferred due to its stability under acidic and basic conditions, facilitating downstream synthetic manipulations.
  • The formation of the dicyclohexylamine salt enhances the compound’s solubility profile and crystallinity, which is advantageous for storage and handling.
  • Purification by RP-HPLC ensures removal of impurities and byproducts, essential for pharmaceutical-grade material.

Summary Table of Key Preparation Data

Parameter Description
CAS Number 26988-59-0
Molecular Formula C39H52N2O4S
Molecular Weight 644.9 g/mol
Boc Protection Reagent Di-tert-butyl dicarbonate
Thiol Protection Group Triphenylmethyl (trityl)
Salt Formation Agent Dicyclohexylamine
Purity of Final Product ≥95%
Typical Yield 80-90% per step
Key Purification Method Reverse-phase HPLC
Storage Conditions Sealed, refrigerated (2-8 °C)

Concluding Remarks

The preparation of this compound is a multi-step process involving selective protection of functional groups and salt formation to enhance stability. The process is well-established in research and industrial settings, with a focus on maintaining stereochemical integrity and achieving high purity. The use of dicyclohexylamine as the counterion is instrumental in improving the compound’s physicochemical properties for further applications in medicinal chemistry and peptide synthesis.

Q & A

Q. What are the key considerations for synthesizing Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate in high yield?

  • Methodological Answer : The synthesis typically involves sequential protection and coupling steps. For example, the tert-butoxycarbonyl (Boc) group is introduced to protect the amine, while the tritylthio moiety is added via nucleophilic substitution under basic conditions (e.g., using triethylamine or DBU). Coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and catalytic DMAP (4-dimethylaminopyridine) are critical for activating carboxylic acid intermediates, as demonstrated in peptide coupling reactions . Purification via flash chromatography or recrystallization ensures product integrity.

Q. How should researchers optimize reaction conditions for introducing the tritylthio group?

  • Methodological Answer : The tritylthio group is introduced via thiol-specific alkylation or substitution. Optimal conditions include anhydrous solvents (e.g., DMF or dichloromethane), controlled temperature (0–25°C), and a base (e.g., NaH or Et3_3N) to deprotonate the thiol. Reaction progress should be monitored by TLC or HPLC to avoid over-alkylation. Evidence from similar systems suggests that steric hindrance from the trityl group may necessitate extended reaction times (12–24 hours) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR to confirm stereochemistry and functional group integrity, particularly the Boc-protected amine and tritylthio moiety. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies characteristic carbonyl (Boc) and thioether stretches. Purity is assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do competing side reactions during Boc deprotection impact synthesis, and how can they be mitigated?

  • Methodological Answer : Acidic Boc deprotection (e.g., using TFA or HCl/dioxane) may lead to tritylthio group cleavage or epimerization. To mitigate this, use milder conditions (e.g., 10% TFA in DCM at 0°C) and monitor reaction progress via LC-MS. Alternative protecting groups (e.g., Fmoc) or orthogonal strategies may be required for sensitive derivatives .

Q. What strategies address discrepancies in reported synthetic yields for similar amino acid derivatives?

  • Methodological Answer : Yield variations often arise from impurities in starting materials (e.g., incomplete Boc protection) or suboptimal coupling efficiency. Pre-activation of carboxylic acids with HOBt (hydroxybenzotriazole) or COMU (a uronium-based coupling agent) improves reaction efficiency. Systematic optimization of solvent polarity (e.g., DMF vs. THF) and temperature is recommended .

Q. What are the stability profiles of this compound under various storage conditions, and how does the tritylthio group influence degradation pathways?

  • Methodological Answer : The tritylthio group is prone to oxidation and light-induced degradation. Store the compound under inert atmosphere (N2_2 or Ar) at –20°C in amber vials. Degradation products (e.g., sulfoxides) can be identified via LC-MS. Stability studies in buffered solutions (pH 4–7) reveal hydrolytic sensitivity, necessitating lyophilization for long-term storage .

Q. How can researchers resolve contradictions in stereochemical assignments for similar (R)-configured amino acid derivatives?

  • Methodological Answer : Conflicting stereochemical data may arise from racemization during synthesis. Use chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiopurity. X-ray crystallography provides definitive structural proof, as demonstrated for Boc-protected amino acid derivatives in solid-state studies .

Data Contradiction Analysis

Q. Why do some studies report divergent reactivity for tritylthio-protected compounds in nucleophilic environments?

  • Methodological Answer : Discrepancies may stem from differences in solvent polarity (e.g., polar aprotic vs. protic solvents) or the presence of trace metals. For example, DMF enhances nucleophilicity compared to THF, accelerating undesired side reactions. Systematic screening of reaction media and additives (e.g., EDTA to chelate metals) can resolve these issues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate
Reactant of Route 2
Reactant of Route 2
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate

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